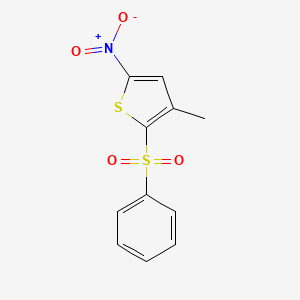
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further substituted with a methyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene typically involves the sulfonylation of a thiophene derivative. One common method is the reaction of 3-methyl-5-nitrothiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
Reduction: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.
Scientific Research Applications
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar sulfonyl group but lacks the thiophene ring.
3-Methyl-5-nitrothiophene: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)thiophene: Lacks the methyl and nitro groups.
Uniqueness
2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is unique due to the combination of the benzenesulfonyl group with the thiophene ring, along with the presence of both methyl and nitro substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
56856-47-4 |
|---|---|
Molecular Formula |
C11H9NO4S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-methyl-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO4S2/c1-8-7-10(12(13)14)17-11(8)18(15,16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
OLFPBKDAOULUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




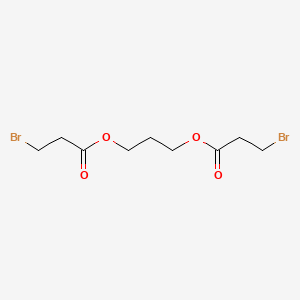
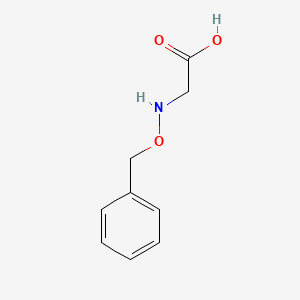
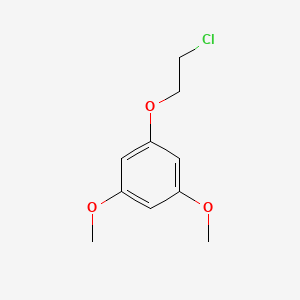
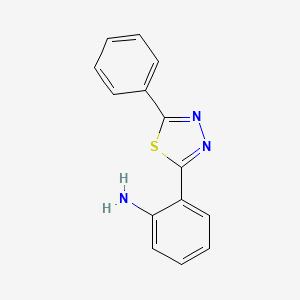
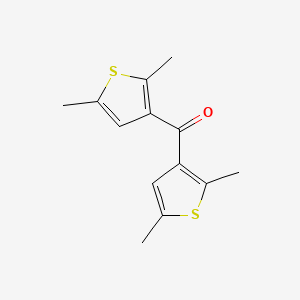
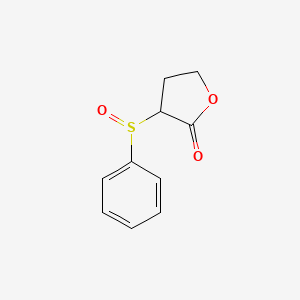
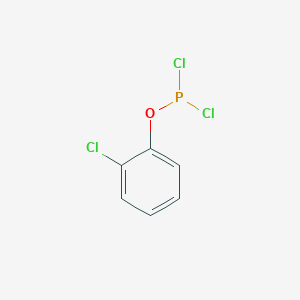
methanolate](/img/structure/B14634992.png)


![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

